1,3,5-Undecatriene, (E,Z)-
Description
Significance of Conjugated Trienes in Organic Chemistry
Conjugated trienes are hydrocarbons that feature a system of three carbon-carbon double bonds alternating with single bonds. youtube.com This arrangement allows for the delocalization of pi (π) electrons across the entire conjugated system. This electron delocalization has several important consequences that make conjugated trienes a significant class of compounds in organic chemistry:
Spectroscopic Characteristics: A key feature of conjugated trienes is their strong absorption of light in the ultraviolet-visible (UV-Vis) region. fiveable.me The extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me Consequently, they absorb light at longer wavelengths (a bathochromic or red shift) compared to simpler dienes. fiveable.me This property is fundamental to the color of many natural pigments, such as carotenoids, which contain long polyene chains. fiveable.me
Reactivity: Conjugated trienes participate in a variety of chemical reactions, particularly pericyclic reactions. The photochemistry of these compounds is notably rich, involving processes like cis-trans isomerizations, electrocyclizations, and cycloadditions upon electronic excitation. iupac.org The ability to fine-tune the electronic properties of trienes makes them valuable building blocks in the synthesis of organic functional materials, including dyes and photosensitive molecules. fiveable.me
Contextualizing (E,Z)-1,3,5-Undecatriene within Natural Product Chemistry
(E,Z)-1,3,5-Undecatriene is a naturally occurring volatile organic compound found in a variety of plants. perfumerflavorist.comresearchgate.net It is most famously recognized as a character-impact compound in galbanum oil, an aromatic gum resin from Ferula species, where it contributes significantly to the intensely green, harsh, and diffusive aroma. perfumerflavorist.com
Table 2: Documented Natural Sources of (E,Z)-1,3,5-Undecatriene
| Natural Source | Reference |
|---|---|
| Galbanum (Ferula gummosa) | perfumerflavorist.com |
| Spearmint (Mentha spicata) | |
| Apple | perfumerflavorist.comresearchgate.netresearchgate.net |
| Peach | researchgate.netresearchgate.netresearchgate.net |
| Pineapple | perfumerflavorist.comresearchgate.netresearchgate.net |
| Celery (Apium graveolens) | perfumerflavorist.comresearchgate.netnih.gov |
| Parsley | perfumerflavorist.comresearchgate.netresearchgate.net |
| Passion Fruit | researchgate.netresearchgate.net |
| Kiwi | researchgate.netresearchgate.net |
| Mandarin | researchgate.netresearchgate.net |
| Bartlett Pear | perfumerflavorist.comresearchgate.net |
Overview of Research Trajectories for (E,Z)-1,3,5-Undecatriene
Research on (E,Z)-1,3,5-undecatriene has primarily followed two main trajectories: synthetic chemistry and analytical chemistry.
Synthetic Research: A significant body of research has been dedicated to the stereoselective synthesis of 1,3,5-undecatrienes, with a particular focus on obtaining the (3E,5Z) isomer due to its value in the flavor and fragrance industry. perfumerflavorist.com The challenge lies in controlling the geometry of the double bonds to produce the desired isomer with high purity. Various synthetic strategies have been developed, including:
Wittig reactions. researchgate.net
Palladium-copper catalyzed cross-coupling reactions. lookchem.com
Heck coupling of vinylboronate esters. lookchem.com
Routes starting from precursors like pyridazine-1-oxide. researchgate.netlookchem.com These methods are often designed to be highly efficient and stereoselective, affording the target molecule in good yield and isomeric purity. lookchem.comgoogle.com
Analytical and Spectroscopic Research: The identification and quantification of (E,Z)-1,3,5-undecatriene in natural extracts is another key area of study. This work relies on advanced analytical techniques, primarily capillary gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netresearchgate.net The compound's mass spectrum and retention indices (such as Kovats indices) are critical for its unambiguous identification in complex mixtures of volatile compounds. nih.govnih.gov Spectroscopic data provides the definitive structural confirmation.
Table 3: Selected Spectroscopic Data for (E,Z)-1,3,5-Undecatriene
| Spectroscopy Type | Key Signals/Peaks | Reference |
|---|---|---|
| Mass Spectrometry (EI) | m/z: 150 (M+), 93, 91, 80 (base peak), 79, 77 | google.com |
| Infrared (IR) | (cm⁻¹): 3100, 3020, 1625, 1580, 1000, 940, 900, 750, 720 | google.com |
| Kovats Retention Index (Standard Non-polar) | 1160 - 1185 | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
51447-08-6 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(3Z,5E)-undeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9+ |
InChI Key |
JQQDKNVOSLONRS-BABZSUFTSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\C=C |
Canonical SMILES |
CCCCCC=CC=CC=C |
Origin of Product |
United States |
Stereochemical Considerations and Isomeric Diversity of Undecatrienes
Elucidation of (E,Z) Configuration within the 1,3,5-Undecatriene (B19402) System
The precise determination of the (E,Z) configuration in 1,3,5-undecatriene relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial arrangement of substituents around the double bonds directly influences the magnetic environment of nearby protons, leading to distinct and predictable patterns in the ¹H NMR spectrum.
The key to distinguishing between E and Z isomers lies in the magnitude of the vicinal coupling constant (³J), which describes the interaction between protons on adjacent carbons. For protons situated across a double bond (vinylic protons), the coupling constant is highly dependent on the dihedral angle between them.
E (trans) Configuration: Protons in a trans arrangement are typically separated by a dihedral angle of 180°. This geometry results in a strong interaction and a larger coupling constant, generally in the range of 12–18 Hz.
Z (cis) Configuration: Protons in a cis arrangement have a dihedral angle of 0°, leading to a weaker interaction and a smaller coupling constant, typically in the range of 6–12 Hz.
By analyzing the coupling patterns and measuring the J-values for the protons at positions 3, 4, 5, and 6 of the undecatriene chain, chemists can unequivocally assign the E configuration to the C3=C4 double bond and the Z configuration to the C5=C6 double bond for the (3E,5Z)-isomer.
Other analytical methods supplement NMR data. Infrared (IR) spectroscopy can provide clues about the substitution pattern of double bonds. For instance, trans-alkenes often exhibit a characteristic out-of-plane C-H bending vibration around 960–970 cm⁻¹, which is absent in cis-alkenes. Furthermore, Gas Chromatography (GC) can separate different isomers, and their distinct retention times, when coupled with Mass Spectrometry (MS), provide fragmentation patterns that help confirm the molecular weight and structure. nist.govnist.gov
Comparative Analysis of 1,3,5-Undecatriene Geometric Isomers (e.g., (E,E)-, (Z,Z)-, (Z,E)-)
The 1,3,5-undecatriene system can exist as several geometric isomers, each defined by the configuration at the C3=C4 and C5=C6 double bonds. The most common isomers include (E,E), (E,Z), (Z,E), and (Z,Z). These isomers share the same molecular formula (C₁₁H₁₈) and connectivity but differ in their spatial arrangement, which leads to distinct physical properties. nist.govnist.gov For instance, the (3E,5Z)-undeca-1,3,5-triene isomer is noted as a key constituent responsible for the characteristic harsh green odor of galbanum oil. perfumerflavorist.com Other isomers possess odors described as oily, waxy, and slightly fruity. perfumerflavorist.com
The different shapes of the isomers affect their intermolecular interactions, influencing macroscopic properties such as boiling point and density. Generally, the more linear trans isomers can pack more efficiently, leading to stronger intermolecular forces and higher boiling points compared to the more bent cis isomers.
Below is a comparative table of the physical properties for various 1,3,5-undecatriene isomers.
| Property | (E,Z)-1,3,5-Undecatriene | (E,E)-1,3,5-Undecatriene | (Z,E)-1,3,5-Undecatriene | (Z,Z)-1,3,5-Undecatriene |
|---|---|---|---|---|
| CAS Number | 51447-08-6 thegoodscentscompany.com | 19883-29-5 nist.gov | 19883-27-3 thegoodscentscompany.com | 19883-26-2 thegoodscentscompany.com |
| Molecular Weight (g/mol) | 150.26 nist.gov | 150.26 nist.gov | 150.26 | 150.26 |
| Boiling Point (°C) | 206.0 - 207.0 (est.) thegoodscentscompany.com | 206.0 - 207.0 (est.) thegoodscentscompany.com | 204.0 - 206.0 thegoodscentscompany.com | 204.0 - 206.0 thegoodscentscompany.com |
| Density (g/mL at 25°C) | Not available | 0.79 (lit.) sigmaaldrich.com | Not available | Not available |
| Refractive Index (n20/D) | Not available | 1.513 (lit.) sigmaaldrich.com | Not available | Not available |
| Flash Point (°C) | 65.8 (est.) thegoodscentscompany.com | 65.8 (est.) thegoodscentscompany.com | 65.56 thegoodscentscompany.com | 65.56 thegoodscentscompany.com |
Theoretical Studies on Undecatriene Isomer Stability and Conformation
Theoretical and computational studies provide valuable insights into the relative stability and preferred conformations of undecatriene isomers. The stability of these molecules is primarily governed by the principles of electronic conjugation and steric hindrance.
Within a set of geometric isomers, the relative stability is further influenced by steric effects.
E (trans) isomers are generally more stable than Z (cis) isomers . This is because the bulky alkyl groups attached to the double bond are positioned on opposite sides, minimizing steric strain (unfavorable interactions between electron clouds).
Therefore, for 1,3,5-undecatriene, the all-trans isomer, (E,E)-1,3,5-undecatriene, is predicted to be the most thermodynamically stable. Isomers containing one or more Z double bonds, such as (E,Z)-1,3,5-undecatriene, will be progressively less stable. The (Z,Z)-isomer would be expected to be the least stable due to the cumulative steric strain from two cis configurations within the conjugated system.
Computational chemistry methods, such as ab initio calculations and Density Functional Theory (DFT), can be used to model these isomers and quantify their energy differences. These studies calculate the electronic energy of various conformations to predict the most stable geometric arrangements and the energy barriers to rotation around the single bonds within the conjugated chain. Such calculations confirm that planar or near-planar conformations are favored to maximize p-orbital overlap, and that the s-trans conformation (referring to the orientation around the single bond connecting two double bonds) is typically lower in energy than the s-cis conformation.
Natural Abundance and Biological Pathways of E,z 1,3,5 Undecatriene
Occurrence in Plant Volatile Profiles
Distribution Across Fruits (e.g., Apple, Pear, Peach, Pineapple, Kiwi, Mandarin)
(E,Z)-1,3,5-Undecatriene is a notable, albeit trace, component of the aroma profile of numerous fruits. Research has confirmed its presence in the edible parts of apples, Bartlett pears, peaches, passion fruits, pineapples, and kiwis. nih.govresearchgate.net It has also been reported in mandarins. nih.govnih.gov In fruits like pineapple, peach, and kiwi, it is considered a significant contributor to their characteristic flavor. nih.gov The powerful and diffusive green, galbanum-like odor of this compound allows it to impart distinct aromatic notes even at very low concentrations. researchgate.netscispace.com
Table 1: Occurrence of (E,Z)-1,3,5-Undecatriene in Various Fruits
| Fruit | Reference |
| Apple | nih.govresearchgate.netnih.gov |
| Pear (Bartlett) | nih.govresearchgate.netnih.gov |
| Peach | nih.govresearchgate.netnih.gov |
| Pineapple | nih.govresearchgate.netnih.gov |
| Kiwi | nih.gov |
| Mandarin | nih.govnih.gov |
| Passion Fruit | nih.govnih.gov |
Presence in Vegetables and Herbs (e.g., Celery, Parsley)
The compound is not limited to fruits and has been identified in several vegetables and herbs. Notably, it is found in celery and parsley. nih.govresearchgate.netnih.govscispace.com In celery, (3E,5Z)-1,3,5-undecatriene is recognized as one of the potent odorants common to both raw and boiled forms of the vegetable. nih.govamegroups.cn Furthermore, it has been detected as a volatile compound in spearmint (Mentha spicata). tandfonline.comajol.info
Table 2: Occurrence of (E,Z)-1,3,5-Undecatriene in Vegetables and Herbs
| Vegetable/Herb | Reference |
| Celery | nih.govresearchgate.netnih.gov |
| Parsley | nih.govresearchgate.netnih.gov |
| Spearmint (Mentha spicata) | tandfonline.comajol.info |
Identification in Essential Oils (e.g., Galbanum, Peppermint, Ligusticum chuanxiong)
Essential oils are another significant natural source of (E,Z)-1,3,5-undecatriene. It is a well-established, key constituent of galbanum oil, derived from Ferula species, where it is largely responsible for the oil's intensely green, powerful, and characteristic odor. researchgate.netresearchgate.nettandfonline.com Its presence has also been reported in peppermint oil. nih.govbvsalud.org Additionally, various isomers of 1,3,5-undecatriene (B19402) have been identified in the essential oil of Ligusticum chuanxiong (Szechuan lovage), a plant used in traditional Chinese medicine. nih.govtandfonline.comresearchgate.netresearchgate.net Specifically, (E,E)-1,3,5-undecatriene has been noted in some analyses of Chuanxiong oil. bvsalud.org
Table 3: Occurrence of 1,3,5-Undecatriene Isomers in Select Essential Oils
| Essential Oil Source | Isomer(s) Identified | Reference |
| Galbanum (Ferula spp.) | (E,Z)-1,3,5-Undecatriene | researchgate.netresearchgate.net |
| Peppermint (Mentha piperita) | 1,3,5-Undecatriene | nih.govbvsalud.org |
| Ligusticum chuanxiong | 1,3,5-Undecatriene, (E,E)-1,3,5-Undecatriene | nih.govtandfonline.comresearchgate.netresearchgate.net |
Proposed Biosynthetic Mechanisms of Undecatriene Formation
The formation of C11 hydrocarbons like undecatriene in biological systems is thought to occur through both enzymatic and non-enzymatic pathways originating from the metabolism of fatty acids.
Enzyme-Mediated Synthesis Routes
In plants, the primary proposed pathway for the formation of many volatile compounds, including undecatrienes, is the lipoxygenase (LOX) pathway. This enzymatic cascade is typically initiated in response to tissue disruption.
The process begins with polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, which are released from cell membranes. The enzyme lipoxygenase (LOX) then catalyzes the dioxygenation of these fatty acids to produce fatty acid hydroperoxides. Following this, another enzyme, hydroperoxide lyase (HPL), cleaves these unstable hydroperoxides into smaller volatile aldehydes and oxo-acids. While this pathway is well-documented for producing C6 and C9 "green leaf volatiles," it is hypothesized that C11 hydrocarbons are also formed from fatty acid precursors through a series of steps including β-oxidation, lipoxygenase catalysis, oxidation of the resulting radical to a carbonium ion, and subsequent decarboxylation.
In some marine organisms like brown algae, a similar but distinct pathway exists. C11 hydrocarbons are synthesized from C20 polyunsaturated fatty acids, which are acted upon by a 9-lipoxygenase to initiate the cascade.
Non-Enzymatic Degradation Pathways in Biological Systems
Beyond direct enzymatic synthesis, (E,Z)-1,3,5-undecatriene can also be formed through non-enzymatic processes. For instance, in the microalga Lobosphaera incisa, the isomer (3Z, 5E)-1,3,5-undecatriene is considered a likely non-enzymatic degradation product of larger alkane or alkene molecules, particularly under conditions of nutrient stress like nitrogen starvation. The general formation of undecatrienes from the breakdown of unsaturated fatty acids can also proceed through non-enzymatic oxidation reactions. These pathways highlight that the presence of this compound in an organism may not always be the result of a specific, targeted enzymatic synthesis but can also arise from the chemical degradation of other biological molecules.
Factors Influencing Natural Production and Isomer Ratios
The biosynthesis of (E,Z)-1,3,5-undecatriene, a volatile organic compound (VOC), is a complex process influenced by a variety of internal and external factors. These factors not only regulate the quantity of the compound produced but also the specific ratio of its different stereoisomers. Research across various plant and algal species has highlighted the significant roles of environmental conditions, genetic makeup, and developmental stages in dictating the final yield and isomeric composition of this potent aroma compound.
Environmental stimuli are known to be major regulators of secondary metabolite production in algae and plants. scielo.br The synthesis of VOCs in microalgae, for instance, can be significantly affected by environmental conditions such as nutrient availability, light, and temperature. frontiersin.orgresearchgate.net Similarly, the production of these compounds in marine seaweeds is influenced by factors like light quality and level, nutrient composition, CO2 availability, temperature, and salinity. scielo.br
Genetic differences are also a fundamental determinant of an organism's chemical profile. scielo.br The ability to synthesize specific compounds is encoded in the organism's genome, with some capabilities potentially acquired through mechanisms like horizontal gene transfer, as observed in diatoms. nih.gov Furthermore, the physiological state and developmental stage of an organism can lead to variations in its VOC emissions. For example, the volatile profile of the brown alga Sargassum cinctum differs between its immature and mature forms, with 1,3,5-undecatriene being a notable component of the immature seaweed's emissions. cabidigitallibrary.org
The biosynthesis of C11-hydrocarbons like undecatriene in algae is understood to originate from the oxidative cleavage of polyunsaturated fatty acids. scielo.br This process is mediated by specific enzymes, such as lipoxygenase (LOX), whose activity is crucial for the formation of these volatile compounds. frontiersin.orgresearchgate.net Therefore, any factor that modulates the expression or activity of these enzymes will consequently affect the production of (E,Z)-1,3,5-undecatriene.
The following table summarizes key research findings on the factors that influence the natural production of this compound.
Table 1: Research Findings on Factors Influencing (E,Z)-1,3,5-Undecatriene Production
| Factor | Organism | Observed Effect on Production | Reference |
|---|---|---|---|
| Nutrient Availability | Lobosphaera incisa (microalga) | Under nitrogen starvation, the content of (3Z, 5E)-1,3,5-undecatriene initially increased and then decreased over time. frontiersin.org This was accompanied by a decrease in the expression of genes potentially involved in alkene biosynthesis. researchgate.net | frontiersin.orgresearchgate.net |
| Developmental Stage | Sargassum cinctum (brown alga) | 1,3,5-Undecatriene was identified as a prominent volatile organic chemical in the immature seaweed. The emission profile of the mature seaweed was noted to be slightly different. cabidigitallibrary.org | cabidigitallibrary.org |
| Enzymatic Activity | Lobosphaera incisa (microalga) | Under nitrogen starvation, transcriptomics data revealed the upregulation of genes involved in the synthesis of fatty aldehydes, fatty alcohols, and ketones, including lipoxygenase, which are part of the pathway leading to VOCs. researchgate.net | researchgate.net |
| Environmental Stress | Lobosphaera incisa (microalga) | A significant time- and treatment-dependent increase in volatile fatty acids and their oxidative products was observed under nitrogen starvation, which correlated with reactive oxygen species (ROS) production, suggesting a role for these VOCs in stress response. researchgate.net | researchgate.net |
The stereochemistry of the undecatriene molecule is of significant importance, as different isomers can possess vastly different sensory properties. For instance, the (E,Z) and (E,E) isomers of 1,3,5-undecatriene are noted to have distinct odors, with the (E,Z) isomer being significantly more potent. researchgate.net The natural production pathways are often highly stereoselective, leading to a predominance of one isomer. However, the specific environmental and genetic factors that govern the ratio of (E,Z)-1,3,5-undecatriene to its other isomers in natural systems are a subject of ongoing research. The biosynthesis from specific polyunsaturated fatty acid precursors via enzymatic pathways inherently controls the stereochemical outcome. scielo.br Synthetic chemistry has also developed highly stereoselective processes to produce the (3E,5Z) isomer specifically. google.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (E,Z)-1,3,5-Undecatriene |
| (E,E)-1,3,5-Undecatriene |
| 1,3,5-Undecatriene |
| (3Z, 5E)-1,3,5-undecatriene |
| 2-ethyl-1-hexanol |
Synthetic Methodologies for E,z 1,3,5 Undecatriene and Analogues
Stereoselective and Stereospecific Synthesis Approaches
Stereoselective and stereospecific syntheses are paramount for isolating the desired (3E,5Z)-1,3,5-undecatriene isomer, as its properties are intrinsically linked to its geometry. cymitquimica.com These approaches ensure that the double bonds at the C3 and C5 positions are formed with the correct trans (E) and cis (Z) configurations, respectively.
The Wittig reaction is a cornerstone in alkene synthesis and has been adapted for the production of 1,3,5-undecatrienes. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, allowing for the targeted synthesis of specific isomers. For instance, a common strategy involves reacting methylene (B1212753) triphenylphosphorane with an appropriate (E,Z)-dienal to construct the triene system. smolecule.comresearchgate.net One documented synthesis develops a route to natural alkatrienes, including 1,3,5-undecatrienes, where the key step is the stereoselective formation of double bonds using the Wittig reaction, starting from (E)-4,4-dimethoxy-2-butenal. researchgate.net Another approach reports the use of a Wittig reaction between 2-decene-4-yn-1-al and methylenetriphenylphosphorane (B3051586) as a viable synthetic route. google.com
Table 1: Wittig Reaction for Undecatriene Synthesis
| Reactant 1 | Reactant 2 | Key Feature | Reference |
|---|---|---|---|
| (E)-4,4-dimethoxy-2-butenal | Phosphorus Ylide | Stereoselective formation of double bonds | researchgate.net |
Palladium-copper (Pd/Cu) catalyzed cross-coupling reactions are highly efficient for constructing conjugated polyene systems with excellent stereocontrol. pitt.edu The Sonogashira coupling, which joins a terminal alkyne with a vinyl halide, is a prominent example. A key strategy for (3E,5Z)-1,3,5-undecatriene involves a two-step sequence:
Sonogashira Coupling : A Pd/Cu-catalyzed cross-coupling of an (E)-vinyl halide, such as (E)-1-chloro-1,3-butadiene, with a terminal alkyne like 1-heptyne. google.com This forms an enyne intermediate.
Stereoselective Reduction : The triple bond of the resulting enyne is then selectively reduced to a Z-alkene. lookchem.com
This sequence has been described as a short and efficient synthesis pathway for specific undecatriene isomers. smolecule.comlookchem.com The use of palladium acetate (B1210297) [Pd(OAc)₂] is common in these catalytic systems. figshare.com The versatility of palladium catalysis is further highlighted by its use in Heck couplings and 1,4-palladium migration/Heck sequences to produce conjugated trienes with high stereoselectivity. rsc.orgdntb.gov.ua
Organometallic reagents, particularly organocopper, organomagnesium (Grignard), and organozinc compounds, are pivotal in forming the carbon-carbon bonds of the undecatriene backbone. google.com A patented and widely documented method involves the stereoselective coupling of a pre-formed (Z)-1-heptenyl organometallic reagent with an (E)-1,3-butadiene derivative. google.com
The general scheme is as follows:
Reagent 1 : A (Z)-1-heptenyl organometallic compound, such as (Z)-1-heptenylmagnesium bromide or a (Z)-1-heptenyl copper species. google.comacs.org
Reagent 2 : An (E)-1,3-butadiene derivative carrying a leaving group, like (E)-1-bromo-1,3-butadiene.
Catalyst : The reaction is facilitated by a transition metal catalyst, typically based on nickel [e.g., Ni(acac)₂, NiCl₂(PPh₃)₂] or palladium. google.comacs.org
This approach directly establishes the required (E) and (Z) configurations through stereospecific transmetalation and reductive elimination steps, offering high stereocontrol. The reaction is typically conducted in inert solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at temperatures ranging from -20°C to +60°C. google.com
Table 2: Organometallic Coupling for (3E,5Z)-1,3,5-Undecatriene
| Organometallic Reagent | Butadiene Derivative | Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| (Z)-1-heptenylmagnesium bromide | (E)-1-bromo-1,3-butadiene | Ni(acac)₂ (2 mol%) | Diethyl ether | 25–40°C | |
| (Z)-1-heptenyl copper | (E)-1-chloro-1,3-butadiene | NiCl₂(PPh₃)₂ (5%) | THF | Not specified | acs.org |
The stereoselective reduction of an internal alkyne to a cis (Z)-alkene is a critical step in many syntheses of (E,Z)-1,3,5-undecatriene. After forming a conjugated enyne intermediate via methods like Pd/Cu coupling, the triple bond must be reduced without affecting the existing double bonds. researchgate.net
While catalytic hydrogenation using Lindlar's catalyst is a classic method for this transformation, reduction using zinc dust is frequently cited for undecatriene synthesis. google.comlookchem.com A modified Boland protocol, using a Zn(Cu/Ag) couple in the presence of trimethylsilyl (B98337) chloride (TMSCl) in methanol/water, has been shown to be highly effective for the Z-selective semi-reduction of conjugated alkynes at room temperature, suppressing the formation of the isomeric E-alkene. researchgate.net This method provides the target Z-alkenes in high yields and with excellent stereoisomeric ratios. researchgate.net
Dehydration and Elimination Reactions in Undecatriene Synthesis
The formation of alkenes via the elimination of water (dehydration) from alcohols is a fundamental reaction in organic synthesis. saskoer.calibretexts.org This reaction is typically catalyzed by a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) and driven by heat. chemistrysteps.comlibretexts.org In the context of undecatriene synthesis, a dehydration step can be used to create one of the double bonds in the conjugated system.
One industrially relevant method for producing a precursor, 1,3-undecadien-5-yne (B64529), involves the dehydration of an unsaturated alcohol. google.com The process starts with the reaction of crotonaldehyde (B89634) with a 1-heptynyl metal reagent to form an unsaturated alcohol intermediate. This alcohol is then subjected to an acid-catalyzed dehydration (elimination) reaction to yield the conjugated dieneyne, which can subsequently be reduced to form (E,Z)-1,3,5-undecatriene. google.com The mechanism for alcohol dehydration can proceed via an E1 (for secondary/tertiary alcohols) or E2 (for primary alcohols) pathway, both of which begin with the protonation of the hydroxyl group to turn it into a good leaving group (water). libretexts.orglibretexts.org
Development of Industrially Scalable Synthesis Routes
For a compound to be commercially viable, its synthesis must be scalable, efficient, and economically feasible. Several patented methods for producing 1,3,5-undecatrienes have been developed with these considerations in mind.
One such process, detailed in patent literature, focuses on the organometallic coupling of a (Z)-1-heptenyl compound with an (E)-1,3-butadiene derivative. google.com This method is advantageous as it avoids challenges associated with other routes, such as the difficult semi-reduction of a conjugated triple bond on an industrial scale or the use of particularly unstable intermediates at very low temperatures. google.com
Another industrially targeted approach involves the synthesis of the precursor 1,3-undecadien-5-yne from readily available and easy-to-handle raw materials like crotonaldehyde and 1-heptyne. google.com The synthesis is designed as a short, two-step process (addition followed by dehydration), making it more suitable for large-scale production than multi-step syntheses with complex purification requirements. google.com Industrial protocols for this dehydration step may utilize continuous flow systems with immobilized acid catalysts (e.g., p-toluenesulfonic acid on silica) to improve efficiency and enable catalyst recycling.
Synthesis of Deuterated and Isotopically Labeled Undecatriene Compounds
The synthesis of deuterated and isotopically labeled analogues of (E,Z)-1,3,5-undecatriene is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry. The introduction of heavy isotopes such as deuterium (B1214612) (²H or D) can subtly alter the physicochemical properties of the molecule, which can be leveraged to understand its biological fate.
While detailed, peer-reviewed synthetic procedures for isotopically labeled (E,Z)-1,3,5-undecatriene are not extensively published, the general strategies for preparing such compounds can be inferred from established methods for the synthesis of the non-labeled parent compound and standard deuteration techniques. Commercially available deuterated standards, such as (1,3E,5Z)-Undeca-1,3,5-triene-d5, confirm the feasibility of such syntheses. invivochem.com
A plausible and stereoselective approach to synthesizing deuterated (E,Z)-1,3,5-undecatriene involves a modification of the methodologies used for its non-deuterated counterpart, such as the palladium-catalyzed cross-coupling reactions.
A key strategy for the stereoselective synthesis of (3E,5Z)-1,3,5-undecatriene is outlined in U.S. Patent 4,652,692. google.com This process involves the reaction of a (Z)-1-heptenyl organometallic compound with an (E)-1,3-butadiene derivative in the presence of a metal catalyst. To introduce deuterium, a deuterated precursor would be required in this synthetic scheme. For instance, a deuterated (Z)-1-heptenyl species could be employed.
Alternatively, methods involving the use of deuterated reagents at a specific step can be envisioned. For example, palladium-catalyzed hydrogenolysis reactions have been shown to proceed with deuterium incorporation when a deuterium source is used. acs.org A relevant example is the use of tributyltin deuteride (B1239839) (Bu₃SnD) as a deuterium source in palladium-catalyzed reactions to afford deuterated olefins. acs.org
A proposed synthetic route for a deuterated (E,Z)-1,3,5-undecatriene analogue is detailed below. This hypothetical pathway adapts known synthetic transformations for conjugated trienes.
Proposed Synthetic Scheme for (E,Z)-1,3,5-Undecatriene-d * Specific position of deuterium (d) would depend on the deuterated starting material used.
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 1,1-Dibromo-1-alkene (derived from a deuterated aldehyde) | Tributyltin deuteride (Bu₃SnD) | Pd(PPh₃)₄, Benzene, Room Temperature | (Z)-1-Bromo-1-alkene-d | Good | acs.org |
| 2 | (Z)-1-Bromo-1-alkene-d | (E)-1,3-Butadienylboronate ester | Pd(OAc)₂, PPh₃, Base, Solvent | (E,Z)-1,3,5-Undecatriene-d* | Not reported | Inferred from google.comacs.org |
Detailed Research Findings:
The stereoselective synthesis of the (E,Z) isomer of 1,3,5-undecatriene (B19402) is of significant interest. The method described by Alexakis involves the reaction of (Z)-1-heptenyl copper with an (E)-1,3-butadiene derivative, yielding the desired (3E,5Z)-1,3,5-undecatriene with high purity (91%) and a respectable yield of 65%. google.com This foundational work provides a robust framework for the introduction of isotopic labels.
For the synthesis of a deuterated analogue, one could envision starting with a deuterated heptanal, which would then be converted to the corresponding (Z)-1-heptenyl organometallic species. The subsequent coupling reaction would then produce (E,Z)-1,3,5-undecatriene with deuterium atoms incorporated into the heptenyl moiety.
Another approach, as suggested by the work on palladium-catalyzed hydrogenolysis, would be to prepare a di-halogenated precursor and selectively replace one of the halogens with deuterium. acs.org This method offers precise control over the location of the isotopic label. The resulting deuterated vinyl halide is a versatile intermediate that can then be used in cross-coupling reactions, such as the Suzuki coupling, to construct the full triene system. acs.org
The commercial availability of (1,3E,5E)-Undeca-1,3,5-triene-d₅ further underscores that multi-step syntheses are employed to produce these labeled compounds for research purposes. medchemexpress.com While the exact proprietary methods are not disclosed, they likely rely on the fundamental principles of stereoselective C-C bond formation and isotopic labeling.
Advanced Spectroscopic Characterization and Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a pivotal technique for the analysis of (E,Z)-1,3,5-undecatriene. It effectively separates the different isomers of 1,3,5-undecatriene (B19402), allowing for their individual identification and quantification. The identity of (E,Z)-1,3,5-undecatriene is confirmed by comparing its retention index and mass spectrum with that of a verified standard. nist.gov
The mass spectrum for 1,3,5-undecatriene isomers is characterized by a molecular ion (M+) peak at a mass-to-charge ratio (m/z) of 150. nist.govnih.gov The fragmentation pattern, which results from the ionization process in the mass spectrometer, shows several characteristic fragment ions. chemguide.co.uk While the mass spectra of the (E,Z)- and (E,E)- isomers are very similar, their separation is achieved chromatographically based on their retention times on the GC column. nist.govnist.gov Kovats retention indices are often used to standardize retention times across different systems. For example, a retention index of 1174 has been reported for (E,Z)-1,3,5-undecatriene on a DB-5 column. pherobase.com
| Isomer | Molecular Ion (M+) [m/z] | Key Mass Spectral Fragments [m/z] | Reported Retention Index (DB-5 type column) |
|---|---|---|---|
| (E,Z)-1,3,5-Undecatriene | 150 | 67, 79, 80, 91, 105 | 1174 pherobase.com |
| (E,E)-1,3,5-Undecatriene | 150 | 67, 79, 80, 91, 105 | 1181 nist.gov |
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
For the analysis of volatile compounds like (E,Z)-1,3,5-undecatriene from liquid or solid samples, headspace solid-phase microextraction (HS-SPME) is a highly effective and solvent-free sample preparation technique. supelco.com.tw In this method, a fused silica (B1680970) fiber coated with a specific polymer is exposed to the vapor phase (headspace) above the sample. supelco.com.twsigmaaldrich.com Volatile analytes adsorb to the fiber, which is then inserted into the hot injector of the GC-MS system, where the analytes are desorbed for analysis. supelco.com.tw
The choice of fiber coating is critical for efficient extraction. For a broad range of volatile and semi-volatile compounds, including undecatrienes, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often used. sigmaaldrich.com This type of fiber has a high affinity for a wide array of analytes with varying polarities and molecular weights. sigmaaldrich.com HS-SPME-GC-MS provides a sensitive method for detecting trace amounts of (E,Z)-1,3,5-undecatriene in complex matrices. semanticscholar.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including the precise stereochemistry of (E,Z)-1,3,5-undecatriene. core.ac.ukresearchgate.netjchps.com Through ¹H NMR and ¹³C NMR experiments, detailed information about the molecule's carbon skeleton and the chemical environment of each atom can be obtained. uobasrah.edu.iqpreprints.org
In the ¹H NMR spectrum, the chemical shifts and, crucially, the spin-spin coupling constants (J-values) of the protons on the double bonds (olefinic protons) allow for the definitive assignment of the E (trans) and Z (cis) configurations. Generally, the coupling constant between two adjacent protons on a double bond is significantly larger for a trans configuration (typically 12-18 Hz) compared to a cis configuration (typically 6-12 Hz). youtube.com
¹³C NMR spectroscopy complements the proton data by showing the chemical shifts for each carbon atom, confirming the connectivity of the undecatriene backbone. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further be used to map out the precise structure and confirm assignments. wpmucdn.comresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Undecatriene Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer additional valuable information for the characterization of conjugated systems like (E,Z)-1,3,5-undecatriene.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. For undecatrienes, the spectrum would show characteristic C-H stretching and bending vibrations. The key diagnostic feature for differentiating stereoisomers lies in the out-of-plane C-H bending region. Trans-configured double bonds typically exhibit a strong absorption band around 960-970 cm⁻¹, whereas cis-configured double bonds show a band in the region of 675-730 cm⁻¹. youtube.comquora.com Therefore, the IR spectrum of (E,Z)-1,3,5-undecatriene would be expected to display bands characteristic of both configurations.
Chemical Reactivity, Transformation, and Mechanistic Studies
Conjugated System Reactivity in Undecatrienes
The reactivity of conjugated trienes like 1,3,5-undecatriene (B19402) is significantly different from that of alkenes with isolated double bonds. The delocalization of π-electrons across the conjugated system enhances its stability. brainly.com Electrophilic addition reactions are characteristic of these systems. When an electrophile, such as HBr, reacts with a conjugated triene, the initial attack forms a resonance-stabilized carbocation. chegg.comyoutube.com This delocalization means the positive charge is shared across multiple carbon atoms.
For a 1,3,5-triene system, protonation at the terminal carbon (C-1) would result in an allylic carbocation with the positive charge delocalized across carbons 2, 4, and 6. Consequently, a nucleophile can attack at any of these positions, leading to a mixture of products. These are known as 1,2-, 1,4-, or 1,6-addition products. libretexts.orglibretexts.org The distribution of these products can be influenced by reaction conditions such as temperature. youtube.comyoutube.comlibretexts.org At lower temperatures, the kinetically controlled product (often the 1,2-adduct) is favored because it forms from the most stable initial carbocation. libretexts.orgyoutube.com At higher temperatures, the thermodynamically controlled product (often the 1,4- or 1,6-adduct, which results in a more substituted and stable final alkene) tends to predominate. youtube.com
Oxidation Pathways and Derivative Formation
The double bonds in 1,3,5-undecatriene are susceptible to oxidation. The specific products formed depend on the oxidizing agent and reaction conditions. In biological systems and food science, the oxidation of conjugated trienes is a known process. For instance, the oxidation of α-farnesene, a related conjugated triene, is associated with the formation of conjugated trienols and hydroperoxides. nih.govacs.org The presence of conjugated trienes can be measured by UV absorbance as an indicator of lipid oxidation. researchgate.net
Common laboratory oxidation reactions for alkenes can be applied to undecatriene:
Epoxidation: Reagents like peroxy acids (e.g., m-CPBA) can react with the double bonds to form epoxides. The reaction may occur selectively at the most electron-rich double bond.
Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can add two hydroxyl groups across a double bond, forming a diol. For a triene, this can lead to a variety of polyhydroxylated derivatives.
Ozonolysis: Treatment with ozone (O₃) followed by a reductive or oxidative workup will cleave the double bonds. This process breaks the undecatriene molecule into smaller carbonyl-containing fragments (aldehydes or carboxylic acids), and its analysis can be used to determine the original positions of the double bonds.
Reduction Reactions and Saturated Hydrocarbon Generation
The π-system of 1,3,5-undecatriene can be fully or partially reduced. The choice of reducing agent and conditions determines the final product.
Catalytic Hydrogenation Complete saturation of the triene system to generate the corresponding saturated hydrocarbon, undecane, is typically achieved through catalytic hydrogenation. libretexts.orglibretexts.org This heterogeneous process involves reacting the undecatriene with hydrogen gas (H₂) over the surface of a solid metal catalyst. openstax.org
Commonly used catalysts include:
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂, Adams' catalyst)
Finely divided nickel (Raney Nickel) libretexts.org
The reaction proceeds by adsorbing both the hydrogen and the alkene onto the catalyst surface, followed by the stepwise, syn-addition of hydrogen atoms to the double bonds. libretexts.orgopenstax.org This method is highly effective for converting alkenes into alkanes. libretexts.org
Dissolving Metal Reduction Partial reduction can be achieved using dissolving metal systems, such as sodium or lithium in liquid ammonia, often with an alcohol as a proton source (a reaction known as the Birch reduction). slideshare.netorganicchemistrydata.orgpitt.edu This reaction proceeds via a single-electron transfer from the metal to the conjugated system, forming a radical anion. organicchemistrydata.org Protonation followed by a second electron transfer and another protonation yields the reduced product. For conjugated dienes, this method often results in 1,4-reduction. slideshare.net In the case of a conjugated triene, this could lead to various partially hydrogenated undecene or undecadiene isomers, typically with trans stereochemistry. youtube.com
Polymerization Mechanisms and Material Science Applications
Conjugated dienes and trienes are valuable monomers for polymerization because the conjugated π-system facilitates the formation of polymer chains. brainly.comlibretexts.org The polymerization of 1,3-butadiene, a simple conjugated diene, can proceed via 1,4-addition, resulting in a polymer backbone that contains a repeating double bond. unizin.org This residual unsaturation is key to the properties of materials like synthetic rubber, allowing for cross-linking. libretexts.org
For a 1,3,5-triene like undecatriene, polymerization could similarly proceed through a 1,6-addition mechanism. This would create a polymer chain with a repeating conjugated diene unit within the backbone. The presence of these conjugated systems within the polymer can be exploited for further functionalization or to create materials with specific electronic or optical properties. Research has shown that incorporating conjugated triene monomers into rubbery polymers can create highly reactive sites for chemically bonding with fillers like carbon black, leading to superior material reinforcement. google.com
Thermal Isomerization and Rearrangement Processes
The geometry of the double bonds in (E,Z)-1,3,5-undecatriene and other conjugated polyenes can be altered through isomerization. This can involve simple E/Z isomerization around a single double bond or more complex pericyclic reactions.
Electrocyclic Reactions As a conjugated triene, 1,3,5-undecatriene can undergo a thermally induced 6π electrocyclization to form a substituted 1,3-cyclohexadiene. libretexts.org These reactions are pericyclic and stereospecific, governed by the principles of orbital symmetry (Woodward-Hoffmann rules). openstax.orgjove.com For a conjugated triene (which has an odd number of π-electron pairs, i.e., three), the thermal reaction proceeds through a disrotatory ring closure. openstax.orgjove.com This means the terminal p-orbitals rotate in opposite directions to form the new sigma bond. jove.com Conversely, a photochemical electrocyclization would proceed through a conrotatory closure. jove.com
| Reaction Condition | Number of π-Electron Pairs | Mode of Ring Closure | Stereochemical Outcome |
| Thermal (Heat, Δ) | 3 (Odd) | Disrotatory | Specific cis/trans geometry |
| Photochemical (Light, hν) | 3 (Odd) | Conrotatory | Opposite cis/trans geometry |
This table summarizes the Woodward-Hoffmann rules for 6π electrocyclic reactions. openstax.orgjove.comjove.com
Catalyzed Isomerization While thermal isomerization often leads to the most thermodynamically stable isomer, specific catalysts can be used to achieve selective E-to-Z isomerization, which can be challenging as it requires kinetically trapping the less stable Z-isomer. nih.gov Furthermore, novel dual catalyst systems operating under photochemical irradiation have been developed to promote contra-thermodynamic isomerization, converting more stable conjugated internal alkenes into less stable terminal alkenes. mit.edu
Acid-Catalyzed Reactions and Reaction Intermediates
In the presence of an acid, 1,3,5-undecatriene can undergo various transformations, all of which proceed through a carbocation intermediate. The first step is the protonation of one of the double bonds by the acid. libretexts.orglibretexts.org Protonation of a terminal double bond in the conjugated system is favored because it generates the most stable carbocation—one that is stabilized by resonance across the entire conjugated system. libretexts.org
For 1,3,5-undecatriene, protonation at C-1 would create a carbocation intermediate where the positive charge is delocalized over carbons 2, 4, and 6. This highly stabilized intermediate can then undergo several possible subsequent reactions:
Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., water, a halide ion, or an alcohol) can attack any of the carbon atoms bearing a partial positive charge, leading to a mixture of addition products. libretexts.orglibretexts.org
Cyclization: The carbocation intermediate can be trapped intramolecularly. Research on the cyclization of hexatriene over acid zeolites shows that the triene can be protonated to form a carbocation that then cyclizes to form five- or six-membered rings. acs.org This suggests that under certain acidic conditions, undecatriene could undergo similar cyclization reactions to form substituted cyclopentene (B43876) or cyclohexene (B86901) derivatives.
Biological Activities and Mechanistic Investigations Non Human Clinical Contexts
Antimicrobial Activity Against Microorganisms
There is currently a lack of specific studies investigating the antimicrobial properties of (E,Z)-1,3,5-undecatriene against bacteria and fungi.
Antibacterial Efficacy
No peer-reviewed studies detailing the antibacterial efficacy of (E,Z)-1,3,5-undecatriene, including specific data on minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) against various bacterial strains, were found.
Antifungal Efficacy
Similarly, there is no available research dedicated to the antifungal efficacy of (E,Z)-1,3,5-undecatriene. Data on its effectiveness against different fungal species, such as yeasts and molds, are absent from the current scientific literature.
Antioxidant Properties and Radical Scavenging Mechanisms
Direct experimental evidence of the antioxidant properties of (E,Z)-1,3,5-undecatriene is not documented in the available scientific literature.
In vitro Antioxidant Assessments
No in vitro studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been published specifically for (E,Z)-1,3,5-undecatriene. Consequently, data on its potential to neutralize free radicals is not available.
Cellular Mechanisms of Oxidative Stress Mitigation
As there are no studies on its direct antioxidant activity, research into the cellular mechanisms by which (E,Z)-1,3,5-undecatriene might mitigate oxidative stress, such as the upregulation of antioxidant enzymes or the modulation of signaling pathways involved in cellular defense against oxidative damage, has not been conducted.
Role as Chemical Messenger in Biological Systems
While some undecatriene isomers have been identified as pheromones or kairomones in insects and marine organisms, there is no specific evidence to suggest that (E,Z)-1,3,5-undecatriene serves as a chemical messenger in any biological system. Its natural occurrence has been noted in some plants, but its ecological role in these contexts, for instance as an attractant or repellent, has not been elucidated.
Inter- and Intraspecific Chemical Communication
(E,Z)-1,3,5-Undecatriene is implicated in chemical communication, acting as a semiochemical—a chemical substance that carries a message. These chemical signals are fundamental to interactions both within a single species (intraspecific) and between different species (interspecific). In the marine environment, C11 hydrocarbons, such as undecatrienes, are characteristic chemical signals for many species of brown algae (Phaeophyceae), where they function as pheromones to attract male gametes to the female gametes for sexual reproduction.
The (E,Z)-isomer of 1,3,5-undecatriene (B19402) is also known by the synonym Cystophorene . This name is derived from the brown algae genera Cystophora and Cystoseira, from which the compound has been identified. This nomenclature strongly suggests its role in the chemical ecology of these organisms. While many unsaturated C11 hydrocarbons are confirmed as gamete attractants in brown algae, the specific function of (E,Z)-1,3,5-undecatriene as a pheromone is a prominent hypothesis based on its structural similarity and co-occurrence with known algal pheromones.
These chemical messages are a form of communication that is highly efficient in aquatic environments. They are effective over distances, not limited by visibility, and can be highly specific, ensuring that gametes of the correct species are attracted to each other.
Influence on Plant-Herbivore Interactions
Plants have developed complex defense mechanisms against herbivores, which include the production of a wide array of volatile organic compounds. When attacked by herbivores, many plants release a specific blend of chemicals known as herbivore-induced plant volatiles (HIPVs). These volatiles can serve multiple purposes: they can directly deter the feeding herbivore, or they can act as an indirect defense by attracting the natural enemies of the herbivores, such as predatory mites or parasitic wasps. This creates a tritrophic interaction between the plant, the herbivore, and the predator.
While a wide variety of compounds, including green leaf volatiles (GLVs), terpenoids, and other hydrocarbons, have been identified as HIPVs in numerous plant species, specific research documenting the emission of (E,Z)-1,3,5-undecatriene from plants in direct response to herbivore damage is limited. General studies on plants like lima beans and cucumbers infested with spider mites have shown the release of complex volatile blends that attract predatory mites, but these studies have primarily identified other compounds like (E)-β-ocimene and various homoterpenes as the key signaling molecules. nih.govnih.gov Therefore, while it is plausible that (E,Z)-1,3,5-undecatriene could play a role in such interactions given its chemical nature, direct scientific evidence specifically linking it to plant-herbivore defense signaling is not extensively documented in the current literature.
Contribution to Aroma and Flavor Perception (from a Biological/Chemosensory Perspective)
From a chemosensory perspective, (E,Z)-1,3,5-undecatriene is a significant contributor to the aroma and flavor of various natural products. The perception of its scent by olfactory receptors is a key aspect of its biological relevance in food and perfumery. It is recognized for its powerful, diffusive, and distinct "green" aroma.
This compound is a crucial component of the characteristic harsh, green scent of galbanum oil, a resin from plants of the Ferula genus. Its odor profile is often described as galbanum-like, with additional notes that can be perceived as oily, waxy, and slightly fruity. This complex perception is due to the interaction of the molecule with specific olfactory receptors, which transmit signals to the brain to be interpreted as a distinct scent.
The presence of (E,Z)-1,3,5-undecatriene has been identified in a variety of fruits and vegetables, where it contributes to their unique flavor profiles. Its aroma is a part of the complex mixture of volatile compounds that are perceived by humans when consuming these foods.
Below is a table summarizing the natural occurrence of 1,3,5-Undecatriene isomers, highlighting the biological sources where their aroma is perceived.
| Natural Source |
| Apple |
| Peach |
| Bartlett Pear |
| Pineapple |
| Celery |
| Parsley |
| Galbanum Oil |
Entomological Relevance (e.g., Pheromone Studies)
The primary and most well-documented relevance of (E,Z)-1,3,5-undecatriene in the context of pheromone studies comes from the field of marine biology, specifically concerning brown algae. As mentioned in section 7.3.1, this compound, also known as cystophorene, is a C11 hydrocarbon found in several species of brown algae.
Unsaturated C11 hydrocarbons are the most common class of sexual attractants among brown algae. These pheromones are released by female gametes to attract motile male gametes, ensuring fertilization. The study of these compounds represents a significant area of research into chemical signaling and reproduction in the marine environment. The presence of (E,Z)-1,3,5-undecatriene in algae known to use such pheromones, such as those in the genus Dictyopteris, positions it as a key subject in these investigations. This role, while not strictly "entomological" (relating to insects), is a classic example of pheromonal communication and is central to the chemical ecology of the producing organisms.
Synergy with Other Bioactive Compounds
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is critical in understanding complex chemical mixtures found in nature. In the context of (E,Z)-1,3,5-undecatriene, synergy is most evident in its contribution to aroma and flavor.
Environmental Fate and Ecological Implications
Degradation Pathways in Natural Environments
The degradation of (E,Z)-1,3,5-undecatriene in natural environments is expected to occur through several pathways, primarily driven by its chemical structure as a conjugated triene.
Atmospheric Degradation: In the atmosphere, the primary degradation pathway for volatile organic compounds like (E,Z)-1,3,5-undecatriene is through oxidation reactions initiated by photochemically generated radicals. researchgate.net The most significant of these is the hydroxyl radical (•OH), which is highly reactive and ubiquitous in the troposphere. nih.govcopernicus.org The presence of multiple double bonds in the undecatriene structure makes it highly susceptible to attack by •OH radicals. This reaction is expected to be rapid, leading to a relatively short atmospheric lifetime. colab.wsresearchgate.net The reaction likely proceeds via the addition of the •OH radical to one of the double bonds, forming a radical adduct that can then react further with molecular oxygen. nih.gov Subsequent reactions can lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates in the presence of nitrogen oxides (NOx). These reactions contribute to the formation of secondary organic aerosols (SOA) and photochemical smog. researchgate.net
Biodegradation: In soil and aquatic environments, biodegradation by microorganisms is a key degradation pathway for organic compounds. frontiersin.org As a long-chain alkene, (E,Z)-1,3,5-undecatriene is expected to be biodegradable. researchgate.net Microorganisms possess enzymatic machinery, such as monooxygenases and dioxygenases, that can initiate the breakdown of hydrocarbon chains. frontiersin.orgfrontiersin.org The degradation of long-chain n-alkanes often begins with the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. nih.govnih.gov For unsaturated hydrocarbons like undecatriene, the double bonds can also be a site of initial enzymatic attack. The complete biodegradation of the compound would ultimately lead to the formation of carbon dioxide and water. scientific.net The rate of biodegradation is influenced by various environmental factors, including the presence of suitable microbial populations, nutrient availability, temperature, and oxygen levels. frontiersin.org
Abiotic Degradation: Abiotic degradation processes, such as hydrolysis and photolysis, may also contribute to the transformation of (E,Z)-1,3,5-undecatriene in the environment. However, given its hydrocarbon structure, hydrolysis is not expected to be a significant degradation pathway. Photolysis, the breakdown of a molecule by light, could potentially occur due to the presence of the conjugated double bond system, which can absorb ultraviolet (UV) radiation from sunlight. researchgate.net This process can lead to isomerization or fragmentation of the molecule. The extent of photolysis in water would depend on factors like water clarity and depth.
Environmental Persistence and Transformation Products
The environmental persistence of a chemical is determined by the rates of the various degradation processes. freeyourself.com
Persistence: Given the high reactivity of (E,Z)-1,3,5-undecatriene with atmospheric oxidants and its expected biodegradability, it is not anticipated to be a highly persistent compound in the environment. Fragrance compounds, in general, exhibit a range of environmental persistence, with some, like synthetic musks, being more persistent and prone to bioaccumulation. freeyourself.com However, the unsaturated and volatile nature of undecatriene suggests a lower potential for long-term persistence compared to more stable and less reactive fragrance ingredients.
Transformation Products: The degradation of (E,Z)-1,3,5-undecatriene will result in the formation of various transformation products.
Atmospheric Transformation Products: As a result of atmospheric oxidation, a complex mixture of smaller, more oxidized compounds is expected. These can include various aldehydes, ketones, and organic acids. In environments with significant NOx pollution, organic nitrates can also be formed. These transformation products can contribute to the formation of secondary organic aerosols. researchgate.net
Biodegradation Products: Microbial degradation is expected to proceed through a series of metabolic intermediates. Initial oxidation would likely lead to the formation of alcohols, aldehydes, and fatty acids. nih.govnih.gov Further metabolism would break down these intermediates into smaller molecules that can enter central metabolic pathways of the microorganisms. Incomplete biodegradation could potentially lead to the accumulation of some of these intermediate products in the environment. researchgate.net
Abiotic Degradation Products: Photolysis may lead to isomeric forms of undecatriene or smaller hydrocarbon fragments.
A summary of the expected degradation pathways and potential products is presented in the table below.
| Environment | Degradation Pathway | Key Reactants/Conditions | Potential Transformation Products |
| Atmosphere | Oxidation | •OH radicals, O3, NOx | Aldehydes, Ketones, Organic Acids, Organic Nitrates, Secondary Organic Aerosols |
| Soil/Water | Biodegradation | Microorganisms, Enzymes | Alcohols, Aldehydes, Fatty Acids, CO2, H2O |
| Water | Photolysis | Sunlight (UV radiation) | Isomers of undecatriene, Smaller hydrocarbon fragments |
Ecological Role in Ecosystems (e.g., Volatile Organic Compound Emissions)
As a biogenic volatile organic compound (BVOC), (E,Z)-1,3,5-undecatriene can play a role in various ecological interactions. scientific.netproquest.com
Biogenic Emissions: Many plants naturally produce and emit a wide array of VOCs that serve various ecological functions, such as attracting pollinators, defending against herbivores, and communicating with other plants. scientific.netumweltbundesamt.de The emission of these compounds can be influenced by environmental factors like temperature and light. umweltbundesamt.de While specific emission data for (E,Z)-1,3,5-undecatriene from a wide range of plants is not readily available, its presence in some fruits suggests a role in plant-animal interactions.
Atmospheric Chemistry and Air Quality: The emission of BVOCs, including undecatrienes, into the atmosphere has significant implications for atmospheric chemistry. These compounds are highly reactive and contribute to the formation of ground-level ozone and secondary organic aerosols, both of which can have adverse effects on air quality and human health. researchgate.netresearchgate.net The impact of a specific BVOC on air quality depends on its emission rate, atmospheric lifetime, and the chemical pathways of its degradation products.
Ecological Interactions: The release of (E,Z)-1,3,5-undecatriene from plants can act as a chemical signal in the ecosystem. For example, the scent of ripe fruit, which can be a complex mixture of VOCs, attracts animals that consume the fruit and disperse the seeds. The specific blend of emitted compounds can provide information to animals about the type and ripeness of the fruit.
Advanced Research Applications and Methodological Developments
(E,Z)-1,3,5-Undecatriene as a Synthetic Building Block for Complex Molecules
The unique conjugated triene system of (E,Z)-1,3,5-undecatriene makes it a valuable and versatile building block in organic synthesis for the construction of complex molecular architectures. Its array of alternating double bonds allows it to participate in a variety of pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for forming six-membered rings. masterorganicchemistry.commasterorganicchemistry.com This reactivity is fundamental to the stereocontrolled synthesis of intricate natural products and other target molecules. researchgate.net
In the context of the Diels-Alder reaction, (E,Z)-1,3,5-undecatriene can act as the four-pi-electron component (the diene), reacting with a two-pi-electron component (the dienophile) to create a cyclohexene (B86901) ring with a high degree of stereospecificity. The geometry of the substituents on both the diene and the dienophile is retained in the product, allowing chemists to control the three-dimensional structure of the resulting molecule. masterorganicchemistry.com This predictability is crucial in total synthesis, where precise control over stereocenters is required. rsc.org
The utility of (E,Z)-1,3,5-undecatriene and similar structures extends to their use as starting materials for synthesizing pheromones and flavor components. researchgate.net For instance, synthetic strategies often employ reactions like the Wittig reaction to stereoselectively construct the triene system itself before it is used in subsequent complexity-building steps. researchgate.net
Below is a table summarizing key reactions where (E,Z)-1,3,5-undecatriene or its isomers serve as foundational synthetic units.
| Reaction Type | Role of Undecatriene | Products | Significance in Synthesis |
| Diels-Alder Reaction | Diene ([4π] component) | Substituted cyclohexene derivatives, bicyclic compounds | Forms six-membered rings with high stereocontrol, a key step in synthesizing polycyclic natural products. masterorganicchemistry.comyoutube.com |
| Wittig Reaction | Product | (E,Z)-1,3,5-Undecatriene | A primary method for the stereoselective synthesis of the undecatriene isomers themselves from aldehydes and phosphonium (B103445) ylides. researchgate.net |
| Cycloaddition Reactions | π-system component | Complex polycyclic systems | The conjugated system can participate in various cycloadditions beyond the classic Diels-Alder, enabling the construction of diverse molecular scaffolds. researchgate.net |
The ability to construct complex molecules from simpler, readily available building blocks is a central goal of modern organic chemistry. illinois.edu (E,Z)-1,3,5-Undecatriene, with its specific stereochemistry and reactive conjugated system, serves as an important tool in the synthetic chemist's arsenal (B13267) for achieving this goal.
Application in Polymer Science for Novel Material Development
The structure of (E,Z)-1,3,5-undecatriene, featuring three conjugated double bonds, presents theoretical potential for applications in polymer science. The multiple π-bonds provide active sites for polymerization and cross-linking reactions, which are fundamental processes for creating new polymer-based materials. The presence of a conjugated system can impart unique electronic and optical properties to the resulting polymers, making them candidates for applications in fields such as electronics and coatings.
However, while the molecule's structure is suggestive of such applications, there is currently limited specific research documented in peer-reviewed literature on the polymerization of (E,Z)-1,3,5-undecatriene for the development of novel materials. The research focus on this compound has been overwhelmingly directed towards its role in flavor and fragrance chemistry and as a building block in fine chemical synthesis. researchgate.net
The potential for polymerization can be inferred from the general reactivity of conjugated polyenes. These molecules can undergo chain-growth polymerization to form long-chain polymers or participate in cross-linking to create networked materials. The specific (E,Z) geometry of the double bonds would influence the stereochemistry and, consequently, the physical properties (e.g., crystallinity, elasticity, thermal stability) of the resulting polymer.
| Potential Polymerization Method | Resulting Material Type | Potential Properties |
| Chain-Growth Polymerization | Linear or branched polymers | May exhibit conductivity or specific optical properties due to the conjugated backbone. |
| Cross-Linking Reactions | Thermoset materials, networked polymers | Could lead to materials with tailored mechanical strength, thermal stability, and chemical resistance. |
Further research is required to explore and develop the practical applications of (E,Z)-1,3,5-undecatriene in polymer science. Such studies would involve investigating suitable catalysts, reaction conditions, and characterizing the properties of any resulting polymeric materials.
Use as a Probe in Biochemical and Receptor Binding Studies (e.g., Estrogen Receptor Analogues)
While (E,Z)-1,3,5-undecatriene itself is not widely documented as a direct probe in receptor binding studies, its core structural motif—the 1,3,5-triene system—is a key feature in certain classes of molecules that interact with biological receptors. A notable example is in the field of steroid hormone research, particularly concerning estrogen receptor (ER) antagonists.
Researchers have synthesized and evaluated steroid analogues containing a 1,3,5-triene ring system for their ability to bind to and antagonize the estrogen receptor α (ERα), a key target in breast cancer therapy. nih.gov For example, novel 3,20-dihydroxy-19-norpregna-1,3,5(10)-trienes have been developed as ERα antagonists. nih.gov These molecules are built upon a steroidal scaffold where the "A" ring is aromatic, which can be considered a constrained cyclic triene. Molecular modeling studies have shown that these compounds can bind to the estrogen receptor in a manner similar to the natural ligand, estradiol. nih.gov
The relevance to (E,Z)-1,3,5-undecatriene lies in the fundamental importance of the conjugated triene system for molecular recognition by certain receptors. Although the acyclic and flexible nature of undecatriene differs significantly from the rigid steroidal framework, its π-electron system is the basis of the interaction. The potential for a flexible molecule like undecatriene to adopt specific conformations that could mimic the shape and electronic distribution of more complex ligands makes it an interesting, though underexplored, candidate for such studies.
| Compound Class | Biological Target | Role of the 1,3,5-Triene System |
| 19-Norpregna-1,3,5(10)-triene derivatives | Estrogen Receptor α (ERα) | Forms the core aromatic "A" ring of the steroid scaffold, crucial for binding to the receptor's ligand-binding pocket. nih.gov |
| (E,Z)-1,3,5-Undecatriene | (Hypothetical) | The flexible conjugated system could be investigated for its ability to adopt conformations that fit into receptor sites. |
The use of simpler, non-steroidal molecules as probes for complex receptors is a common strategy in medicinal chemistry to identify key pharmacophoric features. Future research could explore whether (E,Z)-1,3,5-undecatriene or its derivatives could serve as scaffolds or fragments in the design of new biochemical probes or receptor ligands.
Analytical Standards and Reference Materials for Chemical Profiling
(E,Z)-1,3,5-Undecatriene, as a naturally occurring volatile organic compound found in a variety of fruits, vegetables, and essential oils, serves as an important analytical standard for chemical profiling. perfumerflavorist.comchemicalbook.com Its presence and concentration are key indicators of the aroma and flavor profile of many natural products. Therefore, high-purity reference materials of (E,Z)-1,3,5-undecatriene are essential for accurate identification and quantification in research and quality control settings. calpaclab.com
In analytical chemistry, particularly in the fields of food science and fragrance analysis, this compound is used as a reference standard in chromatographic techniques. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) are common methods where a certified standard of (E,Z)-1,3,5-undecatriene is used to:
Confirm the identity of the compound in a complex mixture by comparing retention times and mass spectra.
Quantify the concentration of the compound by generating a calibration curve from known concentrations of the standard.
Chemical suppliers provide mixtures of 1,3,5-undecatriene (B19402) isomers, often specifying the (E,Z) and (E,E) ratios, for use in flavors and fragrances applications, which implicitly includes its use as a standard for formulation and analysis. calpaclab.comsigmaaldrich.com The availability of such standards is critical for ensuring the consistency and quality of commercial products and for advancing research into the chemical composition of natural materials.
| Application Area | Analytical Technique | Purpose of Using (E,Z)-1,3,5-Undecatriene Standard |
| Food & Beverage Quality Control | GC-MS, GC-FID | To quantify the compound in products like fruit juices and essential oils to ensure consistent flavor/aroma profiles. perfumerflavorist.com |
| Fragrance Industry | Gas Chromatography-Olfactometry (GC-O) | To identify its specific contribution to the "green" and "galbanum-like" notes in essential oils and perfumes. perfumerflavorist.com |
| Natural Product Research | GC-MS | To identify and quantify its presence in plant extracts and study its biosynthesis and ecological role. chemicalbook.com |
| Chemical Synthesis | NMR, GC | To verify the stereochemical outcome and purity of synthetic batches of the compound. |
The role of (E,Z)-1,3,5-undecatriene as a reference material is fundamental to the scientific study and commercial application of the flavors and fragrances in which it naturally occurs.
Future Research Directions and Emerging Areas
Exploration of Undiscovered Biosynthetic Routes
The tantalizing aroma of the ocean's reproductive rites is, in part, orchestrated by a class of C11 hydrocarbons, among which (E,Z)-1,3,5-undecatriene plays a significant role as an algal pheromone. Current understanding points to the biosynthesis of these compounds in brown algae from polyunsaturated fatty acids. nih.govacs.orgnih.gov However, the full enzymatic cascade and the potential for alternative biosynthetic pathways in other organisms remain largely uncharted territory. Future research should prioritize the elucidation of the specific enzymes—lipoxygenases, hydroperoxide lyases, and isomerases—involved in the transformation of fatty acid precursors into the specific (E,Z)-isomer of 1,3,5-undecatriene (B19402). The exploration of marine microorganisms, such as bacteria and fungi, that coexist with algae could reveal novel biosynthetic machinery for undecatriene production, potentially through convergent or divergent evolutionary pathways. Investigating the genetic and environmental triggers for the biosynthesis of this specific isomer will be crucial for a comprehensive understanding of its ecological role.
Development of Novel Stereoselective Synthetic Strategies
The precise geometry of the double bonds in (E,Z)-1,3,5-undecatriene is critical to its biological function. Consequently, the development of highly stereoselective synthetic methods is paramount for both research and potential commercial applications. While various strategies exist for the synthesis of conjugated trienes, achieving absolute control over the (E,Z) configuration presents a significant challenge. rsc.orgacs.orgrsc.orgnih.gov Future synthetic endeavors should focus on the development of novel catalytic systems that can dictate the stereochemistry of the triene system with high fidelity. Approaches such as palladium-catalyzed cross-coupling reactions, ring-closing metathesis of specifically designed precursors, and innovative applications of organometallic reagents hold promise for achieving this goal. rsc.orgmdpi.com The development of efficient and scalable synthetic routes will not only provide access to pure (E,Z)-1,3,5-undecatriene for biological testing but also facilitate the synthesis of structural analogs for structure-activity relationship studies.
In-depth Mechanistic Studies of Chemical Reactivity
The conjugated triene system of (E,Z)-1,3,5-undecatriene renders it susceptible to a variety of chemical transformations, most notably oxidation. wikipedia.orgnih.gov Polyenes are known to be prone to autoxidation, a process that can lead to the degradation of the molecule and a loss of biological activity. researchgate.netnih.gov In-depth mechanistic studies are needed to fully understand the kinetics and products of the oxidation of (E,Z)-1,3,5-undecatriene under various conditions, including exposure to light, atmospheric oxygen, and reactive oxygen species. Understanding these degradation pathways is critical for determining the compound's stability and persistence in its natural environment and for developing appropriate handling and storage protocols. Furthermore, investigating its reactivity with other biologically relevant molecules could provide insights into its mode of action and potential metabolic fate.
Comprehensive Investigations into Specific Biological Activities (excluding human clinical)
The established role of undecatrienes as algal pheromones is just the tip of the iceberg regarding their potential biological activities. uchicago.edumdpi.com Comprehensive investigations are warranted to explore other biological functions of (E,Z)-1,3,5-undecatriene. Given that many polyenes exhibit antifungal properties, screening this compound against a panel of plant and animal fungal pathogens is a logical next step. semanticscholar.orgnih.govnih.govmdpi.comresearchgate.net Its structural similarity to other signaling molecules suggests potential roles in inter- and intra-species communication beyond the context of algal reproduction. Studies could explore its effects on the behavior of marine invertebrates, its potential as an insect attractant or repellent, or its antimicrobial activity against a broad spectrum of bacteria. Such research could uncover novel applications for (E,Z)-1,3,5-undecatriene in agriculture, pest management, or as a lead compound for the development of new bioactive agents.
Expanding Analytical Capabilities for Trace Detection and Isomer Differentiation
The detection and quantification of (E,Z)-1,3,5-undecatriene in complex environmental samples, often at trace concentrations, presents a significant analytical challenge. Furthermore, distinguishing it from its other stereoisomers is crucial for accurately assessing its biological role. sigmaaldrich.com Future research should focus on the development and application of advanced analytical techniques to address these challenges. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) remains a cornerstone for volatile compound analysis, but further optimization of chromatographic conditions and selective ionization methods can enhance sensitivity and selectivity. tofwerk.com More advanced techniques, such as ion mobility spectrometry-mass spectrometry (IMS-MS) and molecular rotational resonance (MRR) spectroscopy, offer promising avenues for the rapid separation and unambiguous identification of isomers in complex mixtures without the need for extensive sample preparation. nih.govresearchgate.netnih.govacs.org The development of portable and field-deployable sensors for real-time monitoring of (E,Z)-1,3,5-undecatriene could revolutionize the study of its ecological dynamics.
Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction
Computational chemistry and molecular modeling are powerful tools for predicting the properties and activities of molecules, thereby guiding experimental research. For (E,Z)-1,3,5-undecatriene, these methods can be employed to predict its conformational preferences, electronic properties, and potential binding interactions with biological receptors. By creating computational models of the olfactory receptors of male algal gametes, for instance, researchers can simulate the binding of (E,Z)-1,3,5-undecatriene and its isomers to understand the molecular basis of its pheromonal activity. Furthermore, structure-activity relationship (SAR) studies, informed by computational predictions, can guide the design of novel analogs with enhanced or modified biological activities. These in silico approaches can significantly accelerate the discovery process by prioritizing the synthesis and testing of the most promising candidate molecules, saving valuable time and resources.
Q & A
Basic Question: What are the recommended methodologies for synthesizing and characterizing (E,Z)-1,3,5-Undecatriene, and how can isomer purity be validated?
Answer:
The synthesis of (E,Z)-1,3,5-Undecatriene requires precise control of reaction conditions (e.g., temperature, catalysts) to favor the desired isomer configuration. Key steps include:
- Synthesis : Use cross-coupling reactions (e.g., Wittig or Heck reactions) with conjugated dienes and alkenes, optimizing stereochemistry via solvent polarity and catalyst selection .
- Characterization : Employ gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) for isomer separation and quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing (E) and (Z) configurations through coupling constants and chemical shifts .
- Purity Validation : Minimum purity thresholds (e.g., >97% for isomer mixtures, as per technical specifications) should be verified using integrated GC peak areas and calibration curves. Residual solvents or byproducts must be quantified via headspace GC or HPLC .
Basic Question: How does the stability of (E,Z)-1,3,5-Undecatriene vary under different pH and temperature conditions?
Answer:
Stability studies should follow accelerated degradation protocols:
- Experimental Design : Prepare solutions at pH 3–7 (buffered systems) and expose the compound to temperatures ranging from 25°C to 60°C. Monitor degradation kinetics using UV-Vis spectroscopy or HPLC .
- Data Collection : Measure half-life (t₁/₂) and degradation products (e.g., peroxides or oligomers) via LC-MS. Tabulate results to correlate stability with environmental factors (see example table below).
- Supplementary Material : Large datasets (e.g., time vs. concentration curves) should be archived in supplementary files to maintain manuscript clarity .
| pH | Temperature (°C) | Half-Life (days) | Major Degradation Product |
|---|---|---|---|
| 3 | 25 | 30 | None detected |
| 7 | 60 | 7 | Oligomer (C22H36) |
Advanced Question: What strategies resolve contradictions in reported isomer ratios or reactivity across studies on (E,Z)-1,3,5-Undecatriene?
Answer:
Contradictions often arise from differences in synthesis protocols or analytical methods. To address this:
- Meta-Analysis : Systematically compare literature data (e.g., reaction solvents, catalysts) using statistical tools like ANOVA to identify confounding variables .
- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., identical GC column specifications, internal standards) to isolate methodological discrepancies .
- Uncertainty Quantification : Calculate confidence intervals for isomer ratios using triplicate measurements and report relative standard deviations (RSD) to highlight reproducibility limitations .
Advanced Question: How can computational modeling predict the isomer-specific interactions of (E,Z)-1,3,5-Undecatriene with biological or polymeric matrices?
Answer:
- Molecular Dynamics (MD) : Simulate interactions using force fields (e.g., CHARMM or AMBER) parameterized for unsaturated hydrocarbons. Focus on bond rotation barriers and van der Waals interactions to model isomer stability .
- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) to compare (E) and (Z) isomer reactivity. Validate predictions with experimental kinetic data (e.g., reaction rates in polymerization studies) .
- Data Integration : Cross-reference computational results with spectroscopic data (e.g., NOESY NMR for spatial proximity analysis) to refine models .
Basic Question: What analytical techniques are most effective for quantifying trace impurities in (E,Z)-1,3,5-Undecatriene?
Answer:
- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual solvents like hexane) at ppm levels using selective ion monitoring (SIM) .
- HPLC-PDA : Use reverse-phase columns (C18) with photodiode array detection to identify non-volatile byproducts (e.g., oxidation products) based on UV spectra .
- Internal Standards : Spike samples with deuterated analogs (e.g., d₂-hexane) to correct for matrix effects and improve quantification accuracy .
Advanced Question: How do solvent polarity and catalyst choice influence the stereoselectivity of (E,Z)-1,3,5-Undecatriene synthesis?
Answer:
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to assess their impact on transition-state stabilization. Lower polarity solvents often favor (Z)-isomers due to reduced steric hindrance .
- Catalyst Optimization : Compare palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands. Bulky ligands (e.g., PPh₃) may enhance (E)-selectivity by steric steering .
- Kinetic vs. Thermodynamic Control : Monitor isomer ratios over time via in-situ FTIR to determine if the product is kinetically or thermodynamically favored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
